3-(6-aminopyridin-3-yl)-N-(2-(dimethylamino)ethyl)benzamide
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Overview
Description
3-(6-aminopyridin-3-yl)-N-(2-(dimethylamino)ethyl)benzamide is a compound that has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known for its antiproliferative activity, particularly against cancer cells, making it a promising candidate for the development of new anticancer agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-aminopyridin-3-yl)-N-(2-(dimethylamino)ethyl)benzamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the appropriate starting materials and reagents.
Coupling with Benzamide: The final step involves coupling the aminopyridine derivative with N-(2-(dimethylamino)ethyl)benzamide under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(6-aminopyridin-3-yl)-N-(2-(dimethylamino)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino and pyridine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in various substituted analogs of the original compound .
Scientific Research Applications
3-(6-aminopyridin-3-yl)-N-(2-(dimethylamino)ethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its effects on cellular processes, particularly in cancer cells.
Medicine: It has shown potential as an anticancer agent by inducing cell cycle arrest and apoptosis in cancer cells.
Industry: The compound is used in the development of new therapeutic agents and pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 3-(6-aminopyridin-3-yl)-N-(2-(dimethylamino)ethyl)benzamide involves the inhibition of AURKB transcription, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. This is primarily mediated through the p53 signaling pathway, which is crucial for regulating cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
3-(6-aminopyridin-3-yl)benzamide: A simpler analog with similar antiproliferative activity.
N-(2-(dimethylamino)ethyl)benzamide: Another related compound with potential therapeutic applications.
Uniqueness
3-(6-aminopyridin-3-yl)-N-(2-(dimethylamino)ethyl)benzamide stands out due to its dual functional groups, which contribute to its potent antiproliferative activity and ability to induce apoptosis in cancer cells. This makes it a unique and promising candidate for further development as an anticancer agent .
Properties
Molecular Formula |
C16H20N4O |
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Molecular Weight |
284.36 g/mol |
IUPAC Name |
3-(6-aminopyridin-3-yl)-N-[2-(dimethylamino)ethyl]benzamide |
InChI |
InChI=1S/C16H20N4O/c1-20(2)9-8-18-16(21)13-5-3-4-12(10-13)14-6-7-15(17)19-11-14/h3-7,10-11H,8-9H2,1-2H3,(H2,17,19)(H,18,21) |
InChI Key |
SAHNHYZJDCAXQY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=CC(=C1)C2=CN=C(C=C2)N |
Origin of Product |
United States |
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